molecular formula C11H16N2O4S B5317885 N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide

Cat. No. B5317885
M. Wt: 272.32 g/mol
InChI Key: KFZAWLWNRDNPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide, also known as ESI-09, is a small molecule inhibitor that has been developed to target the RhoGTPase family of proteins. RhoGTPases are known to play a critical role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. ESI-09 has been shown to selectively inhibit the activity of RhoGTPases, making it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide works by binding to the switch regions of RhoGTPases, which are critical for their activation and function. By inhibiting the activity of RhoGTPases, this compound can disrupt signaling pathways that are involved in cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the inhibition of angiogenesis. These effects are thought to be mediated by the inhibition of RhoGTPase activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide is its selectivity for RhoGTPases, which allows for the specific targeting of these proteins without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide, including:
1. Investigation of the effects of this compound on other signaling pathways and cellular processes.
2. Development of more potent analogs of this compound that can be used in a wider range of applications.
3. Investigation of the use of this compound in combination with other therapeutic agents to enhance its effectiveness.
4. Examination of the potential use of this compound in the treatment of other diseases beyond cancer, such as cardiovascular disease and neurological disorders.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide involves a multi-step process that begins with the preparation of the starting material, ethyl 4-bromobenzoate. This compound is then reacted with glycine to form the intermediate, N-(4-bromobenzoyl)glycine ethyl ester. The intermediate is then reacted with sodium sulfite to form the sulfonamide, which is then treated with sodium hydride and alanine to form the final product, this compound.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide has been extensively studied in vitro and in vivo to investigate its potential as a therapeutic agent. In vitro studies have demonstrated that this compound can selectively inhibit the activity of RhoGTPases, leading to a reduction in cell migration and invasion. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of breast cancer and melanoma.

properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-17-9-4-6-10(7-5-9)18(15,16)13-8(2)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZAWLWNRDNPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.